2,3-Dihydroxypropyl 2-ethylhexanoate
Description
2,3-Dihydroxypropyl 2-ethylhexanoate (CAS 67874-65-1) is a glycerol-based ester formed by the esterification of 2-ethylhexanoic acid with the hydroxyl groups of glycerol. It is structurally characterized by a branched C8 fatty acid chain (2-ethylhexanoate) attached to the 2,3-dihydroxypropyl backbone. This compound is notable for its role as a catalyst in polyester synthesis, particularly in crosslinking reactions for biobased coatings . Its branched structure contributes to enhanced solubility in organic solvents and stability under high-temperature conditions, making it suitable for industrial applications such as polymer catalysis .
Properties
IUPAC Name |
2,3-dihydroxypropyl 2-ethylhexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O4/c1-3-5-6-9(4-2)11(14)15-8-10(13)7-12/h9-10,12-13H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWUIQIFCDAWQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)OCC(CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80985306 | |
| Record name | 2,3-Dihydroxypropyl 2-ethylhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80985306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66725-62-0 | |
| Record name | 2,3-Dihydroxypropyl 2-ethylhexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66725-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydroxypropyl 2-ethylhexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066725620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydroxypropyl 2-ethylhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80985306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydroxypropyl 2-ethylhexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.401 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydroxypropyl 2-ethylhexanoate typically involves the esterification of 2-ethylhexanoic acid with glycerol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in a continuous flow reactor to optimize yield and efficiency. The product is then purified through distillation or crystallization to achieve the desired purity levels .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The ester linkage in this compound can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of 2,3-dioxopropyl 2-ethylhexanoate.
Reduction: Formation of 2,3-dihydroxypropyl 2-ethylhexanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,3-dihydroxypropyl 2-ethylhexanoate involves its ability to undergo ester hydrolysis and transesterification reactions. The hydroxyl groups in the molecule can form hydrogen bonds with various substrates, facilitating their conversion to desired products. The ester linkage is susceptible to nucleophilic attack, leading to the formation of new ester or alcohol products .
Comparison with Similar Compounds
Similar compounds include other 2,3-dihydroxypropyl esters (monoacylglycerols) with varying fatty acid chains. Key differences lie in chain length, saturation, and biological or industrial applications. Below is a detailed comparison:
Structural and Physicochemical Properties
Key Observations :
- Branched vs. Straight Chains: Branched esters (e.g., 2-ethylhexanoate) exhibit lower viscosity and better solubility in organic solvents compared to straight-chain esters like hexadecanoate or stearate .
- Saturation Effects: Unsaturated esters (e.g., oleate, linoleate) are typically liquids at room temperature and demonstrate bioactivity (e.g., antitumor, antioxidant), whereas saturated esters are solids with applications in controlled-release drug formulations .
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